molecular formula C18H25NO B13971658 5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan CAS No. 63870-14-4

5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan

Katalognummer: B13971658
CAS-Nummer: 63870-14-4
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: CSPZKFRVDSYDAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals. Benzomorphans are known for their opioid activity and have been studied for their potential therapeutic applications, particularly in pain management.

Vorbereitungsmethoden

The synthesis of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the specific functional groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a model compound for studying the reactivity of benzomorphans.

    Biology: For its interaction with opioid receptors and potential effects on biological systems.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

Wirkmechanismus

The mechanism of action of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and play a key role in pain perception. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The specific molecular targets and pathways involved include the μ, δ, and κ opioid receptors.

Vergleich Mit ähnlichen Verbindungen

5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:

    Pentazocine: Known for its analgesic properties.

    Cyclazocine: Studied for its potential use in treating opioid addiction.

    Phenazocine: Another analgesic compound with a similar structure. The uniqueness of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzomorphans.

Eigenschaften

CAS-Nummer

63870-14-4

Molekularformel

C18H25NO

Molekulargewicht

271.4 g/mol

IUPAC-Name

1,13-dimethyl-10-(2-methylprop-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H25NO/c1-12(2)11-19-8-7-18(4)13(3)17(19)9-14-5-6-15(20)10-16(14)18/h5-6,10,13,17,20H,1,7-9,11H2,2-4H3

InChI-Schlüssel

CSPZKFRVDSYDAP-UHFFFAOYSA-N

Kanonische SMILES

CC1C2CC3=C(C1(CCN2CC(=C)C)C)C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.